molecular formula C7H5IO2 B1664553 2-Iodobenzoic acid CAS No. 88-67-5

2-Iodobenzoic acid

Cat. No. B1664553
CAS RN: 88-67-5
M. Wt: 248.02 g/mol
InChI Key: CJNZAXGUTKBIHP-UHFFFAOYSA-N
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Patent
US04644025

Procedure details

Ortho-iodobenzoic acid was reacted with excess thionyl chloride for 3 hours at reflux, and thionyl chloride was distilled off under reduced pressure to obtain ortho-iodobenzoic acid chloride. This was reacted with allyl alcohol in a dichloromethane solvent in the presence of a triethyl amine catalyst to obtain allyl ortho-iodobenzoate. The yield after purification by distillation or like process was repeated was 73%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:13])=O>>[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:13])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
thionyl chloride was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=O)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.